REACTION_CXSMILES
|
[CH2:1]1[CH:6]2[CH:7]3[CH:13]4[CH2:14][CH:2]1[CH2:3][CH:4]1[CH:12]4[CH2:11][CH:9]([CH2:10][CH:5]12)[CH2:8]3.S(=O)(=O)(O)[OH:16]>>[CH2:1]1[CH:6]2[CH:5]3[CH:4]4[CH2:3][CH:2]1[CH2:14][CH:13]1[CH:12]4[C:11](=[O:16])[CH:9]([CH2:8][CH:7]12)[CH2:10]3
|
Name
|
( 22 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C2CC3C4C1C5CC(C4)CC3C5C2
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1C2CC3C4C1C5CC(C4)CC3C5C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is continued at room temperature for one additional hour
|
Type
|
CUSTOM
|
Details
|
The black reaction mixture
|
Type
|
ADDITION
|
Details
|
is poured over ice and steam
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
EXTRACTION
|
Details
|
The steam distillate is extracted with ether
|
Type
|
WASH
|
Details
|
the combined ether extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C1C2CC3C4C1C5CC(C4)C(=O)C3C5C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |